a-[(Boc-amino)methyl]cyclohexaneacetic acid a-[(Boc-amino)methyl]cyclohexaneacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626678
InChI: InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NCC(C1CCCCC1)C(=O)O
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

a-[(Boc-amino)methyl]cyclohexaneacetic acid

CAS No.:

Cat. No.: VC13626678

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

a-[(Boc-amino)methyl]cyclohexaneacetic acid -

Specification

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name 2-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key NAXWYUTUBYCYRA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(C1CCCCC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(C1CCCCC1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

α-[(Boc-amino)methyl]cyclohexaneacetic acid features a cyclohexane ring substituted with an acetic acid moiety and a Boc-protected aminomethyl group. The Boc group ((CH3)3C-O-CO-NH-\text{(CH}_3\text{)}_3\text{C-O-CO-NH-}) shields the reactive amine during synthetic reactions, enabling selective functionalization . The compound exists as a zwitterion at physiological pH, enhancing its solubility in polar solvents .

Key Structural Attributes:

  • Cyclohexane backbone: Confers rigidity and influences stereochemical outcomes in synthesis.

  • Boc-protected amine: Prevents unwanted side reactions during peptide coupling or alkylation .

  • Acetic acid group: Facilitates conjugation via esterification or amidation .

Physical and Chemical Properties

Data collated from PubChem and supplier specifications reveal the following properties :

PropertyValueSource
Molecular FormulaC14H25NO4\text{C}_{14}\text{H}_{25}\text{NO}_4PubChem
Molecular Weight271.35 g/molPubChem
Melting Point63–64°C (DSC)Smolecule
Solubility1.1 g/L in water (25°C)Thermo
Storage Conditions2–8°C, dry, inert atmosphereAK Scientific

The compound’s low aqueous solubility necessitates the use of organic solvents like ethyl acetate or dichloromethane for recrystallization . Its stability under acidic conditions makes it suitable for Boc-deprotection using trifluoroacetic acid (TFA) .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis typically involves a three-step process:

  • Protection of the amine: Reaction of cyclohexaneacetic acid derivatives with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base .

  • Purification: Recrystallization from ethyl acetate/heptane mixtures yields high-purity crystals.

  • Characterization: NMR and HPLC confirm structural integrity and purity (>97%) .

A patent by CN112661672A details an optimized crystallization method using seed crystals and weak polar solvents (e.g., cyclohexane), achieving 89.8% yield and 99.1% purity .

Comparative Analysis with Analogues

α-[(Boc-amino)methyl]cyclohexaneacetic acid is structurally related to gabapentin precursors. The table below highlights key differences :

CompoundCAS NumberKey FeatureApplication
α-[(Boc-amino)methyl]cyclohexaneacetic acid683218-87-3Boc-protected aminePeptide synthesis
Boc-Gabapentin227626-60-0Gabapentin analogueNeuropathic pain research
cis-4-(Boc-amino)cyclohexaneacetic acid327156-95-6Cis-configurationDrug intermediates

Applications in Pharmaceutical Research

Role in Drug Development

The compound’s versatility is evident in its use as:

  • Peptide building block: Enables incorporation of cyclohexane motifs into antimicrobial peptides .

  • Gabapentin analogues: Serves as a precursor for Boc-Gabapentin, which modulates neuronal calcium channels in pain management .

  • Enzyme inhibitors: The Boc group stabilizes intermediates in protease inhibitor synthesis .

Case Study: Neuropathic Pain Therapeutics

Boc-Gabapentin, derived from α-[(Boc-amino)methyl]cyclohexaneacetic acid, inhibits α2δ-1 subunits of voltage-gated calcium channels, reducing neurotransmitter release in preclinical models . Clinical trials demonstrate its efficacy in diabetic neuropathy, with a 50% pain reduction observed in 60% of patients .

Recent Advances and Future Directions

Innovations in Crystallization

The CN112661672A patent’s seed crystal method addresses historical challenges in isolating Boc-amino acids, enabling scalable production . This advancement supports the synthesis of stable, long-shelf-life intermediates for neurodegenerative drug candidates.

Emerging Therapeutic Applications

Ongoing research explores the compound’s utility in:

  • Cancer therapeutics: Conjugation with taxanes for targeted delivery .

  • Antiviral agents: Structural motif in HIV protease inhibitors .

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